molecular formula C10H9NO2S B12879023 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone

1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone

Cat. No.: B12879023
M. Wt: 207.25 g/mol
InChI Key: OXLXPGGATIIZBL-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone is an organic compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a methylthio group attached to the benzoxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminothiophenol with acetic anhydride to form the benzoxazole ring. The methylthio group can be introduced through a nucleophilic substitution reaction using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing antimicrobial and anticancer agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The benzoxazole ring can bind to active sites of enzymes or receptors, while the methylthio group can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methylthio group, which may result in different reactivity and biological activity.

    2-(Benzo[d]oxazol-2-yl)ethanol: Contains a hydroxyl group instead of a carbonyl group, affecting its chemical properties and applications.

    2-(Methylthio)benzo[d]oxazole:

Uniqueness: 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the methylthio and ethanone groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

1-(2-methylsulfanyl-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C10H9NO2S/c1-6(12)7-4-3-5-8-9(7)11-10(13-8)14-2/h3-5H,1-2H3

InChI Key

OXLXPGGATIIZBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(=N2)SC

Origin of Product

United States

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